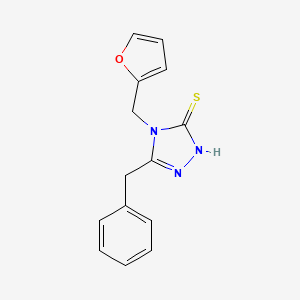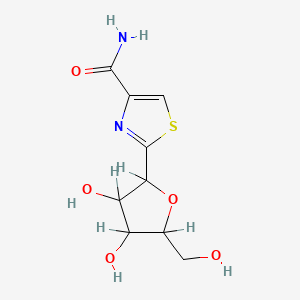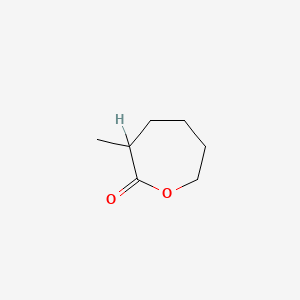
2-Methylhexano-6-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylhexano-6-lactone is a epsilon-lactone that is hexano-6-lactone substituted by a methyl group at position 3. It derives from a hexano-6-lactone. It derives from a hydride of an oxepane.
科学的研究の応用
1. Synthesis of Chiral Lactones
2-Methylhexano-6-lactone and its derivatives have been utilized in the solid-phase synthesis of chiral lactones. This includes the stereoselective formation of lactones derived from 3,4-dihydroxydihydrofuran-2(3H)-one, which is important in the study of stereoselective synthesis and combinatorial chemistry (Křupková et al., 2016).
2. Polymerization Studies
Research has explored the kinetics of bulk polymerization of various membered lactones, including 2-methylhexano-6-lactone, comparing chemical and enzymatic polymerizations. This is significant for understanding polymerization processes in materials science (Duda et al., 2002).
3. Methodology in Organic Synthesis
The compound has been used in a mild and general method for lactone aminolysis, where sodium 2-ethylhexanoate acts as a base and catalyst. This methodology is applicable to acid/base sensitive substrates, expanding the scope of organic synthesis techniques (Liu et al., 2001).
4. Kinetic Resolution in Organic Chemistry
The compound plays a role in the kinetic resolution of racemic seven-membered substituted lactones, aiding in the preparation of optically active lactones. This is particularly relevant in the field of asymmetric synthesis and chiral chemistry (Shioji et al., 2000).
5. Catalysis and Reaction Studies
It is involved in various catalysis and reaction studies, such as the unexpected production of lactone through the reaction of 2-methylene-3-phenyloxetane with lithium and DTBB in certain conditions, contributing to the understanding of organic reaction mechanisms (Hashemzadeh & Howell, 2000).
6. Applications in Polymer Chemistry
The compound is also significant in the study of the polymerization of cyclic allylic sulfide lactones, contributing to the field of polymer chemistry and materials science (Phelan et al., 2005).
特性
CAS番号 |
1321-18-2 |
|---|---|
製品名 |
2-Methylhexano-6-lactone |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
3-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-4-2-3-5-9-7(6)8/h6H,2-5H2,1H3 |
InChIキー |
IYBOGQYZTIIPNI-UHFFFAOYSA-N |
SMILES |
CC1CCCCOC1=O |
正規SMILES |
CC1CCCCOC1=O |
その他のCAS番号 |
2549-61-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



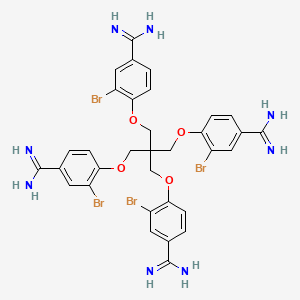
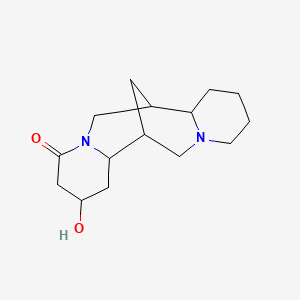
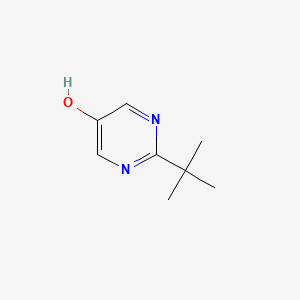
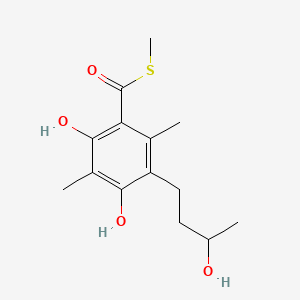
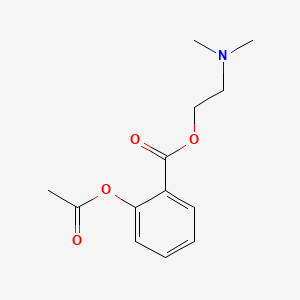
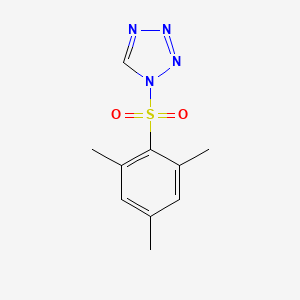
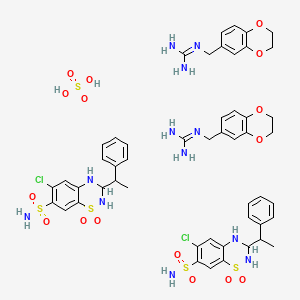
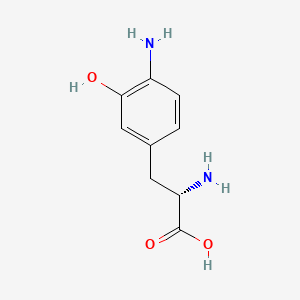
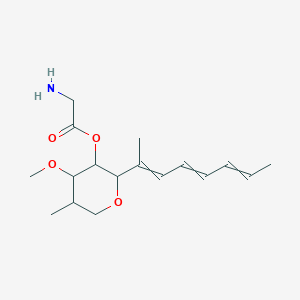
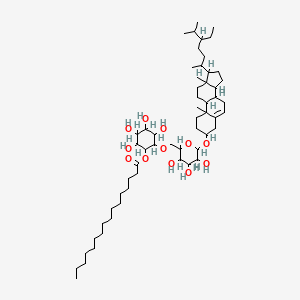
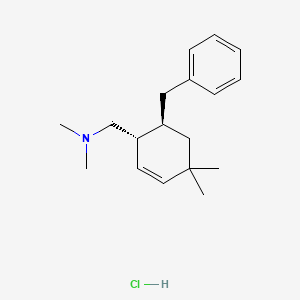
![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)
